S-(+)-O-Desmethyl Venlafaxine-D6: A Technical Guide for High-Fidelity Bioanalytical Quantification
S-(+)-O-Desmethyl Venlafaxine-D6: A Technical Guide for High-Fidelity Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide on S-(+)-O-Desmethyl Venlafaxine-D6 (CAS 1062609-99-7). It is designed to provide a comprehensive understanding of its application, particularly as a critical reagent in pharmacokinetic and drug metabolism studies. As a senior application scientist, the goal is to move beyond mere specifications and delve into the scientific rationale, practical implementation, and the establishment of robust, self-validating analytical systems.
Foundational Concepts: The Analyte and the Indispensable Role of its Deuterated Analog
Venlafaxine, marketed as Effexor®, is a widely prescribed Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders.[1][2] Its therapeutic action is primarily mediated by its potent inhibition of serotonin and norepinephrine transporters.[3][4]
Upon administration, venlafaxine undergoes extensive hepatic metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, O-desmethylvenlafaxine (ODV), also known as desvenlafaxine.[3][5][6] ODV is pharmacologically as active as the parent compound and is itself marketed as an antidepressant (Pristiq®).[1][7] Given that the clinical activity is a composite of both parent drug and active metabolite, accurate quantification of both entities in biological matrices is fundamental to understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of venlafaxine.[5][6]
This is where S-(+)-O-Desmethyl Venlafaxine-D6 becomes an essential tool. It is the stable, isotopically labeled analog of the S-(+)-enantiomer of O-desmethylvenlafaxine.[][9][10] In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard is one that is chemically identical to the analyte but mass-distinguishable.[11][12] By replacing six hydrogen atoms with deuterium, S-(+)-O-Desmethyl Venlafaxine-D6 fulfills this role perfectly.[13] This structural near-identity ensures it co-behaves with the endogenous (unlabeled) ODV through every step of the analytical process—extraction, chromatography, and ionization—while its increased mass allows the mass spectrometer to detect it on a separate channel.[11][12][14] This co-behavior is the key to correcting for inevitable sample-to-sample variability, such as extraction losses or matrix-induced ion suppression, thereby ensuring the highest degree of accuracy and precision in the final concentration measurement.[11][15]
Core Technical Specifications
A thorough understanding of the physicochemical properties of the internal standard is critical for its proper handling, storage, and application in a validated assay.
| Property | Value | Source |
| CAS Number | 1062609-99-7 | [][9] |
| Chemical Formula | C₁₆H₁₉D₆NO₂ | [9][13] |
| Molecular Weight | 269.41 g/mol | [9] |
| Synonym(s) | (S)-(+)-4-[2-(Dimethylamino)-1-(1-hydroxycyclo-hexyl)ethyl]phenol-d6 | [9] |
| Isotopic Purity | Typically ≥98% deuterated forms | [13] |
| Chemical Purity | Typically ≥98% | |
| Appearance | White to Off-White Solid | [16] |
| Solubility | Soluble in Methanol, DMSO, DMF | [13] |
A Validated Bioanalytical Workflow: Quantification of O-Desmethylvenlafaxine in Human Plasma
The following section details a robust and reproducible LC-MS/MS method for the quantification of ODV in human plasma, leveraging S-(+)-O-Desmethyl Venlafaxine-D6 as the internal standard. This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across all samples provides confidence in the accuracy of the results.
Rationale for Methodological Choices
-
Sample Preparation: Protein Precipitation. For many small molecules in plasma, protein precipitation is the simplest and fastest method of sample clean-up.[17][18] It involves adding a water-miscible organic solvent (like acetonitrile) to denature and precipitate plasma proteins. This releases the drug and its metabolites into the solvent, which can then be separated by centrifugation. This method is chosen for its high-throughput capability and sufficient cleanliness for robust LC-MS/MS analysis.
-
Analytical Technique: LC-MS/MS. Liquid chromatography-tandem mass spectrometry is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity.[19][20] The liquid chromatography step separates the analyte from other matrix components, while the tandem mass spectrometer provides two levels of mass filtering (parent ion and product ion), ensuring that the detected signal is unequivocally from the analyte of interest.[21][22]
Experimental Workflow Diagram
Caption: High-throughput sample preparation and analysis workflow.
Step-by-Step Protocol
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of O-desmethylvenlafaxine and S-(+)-O-Desmethyl Venlafaxine-D6 in methanol. Store at -20°C.
-
From the ODV stock, prepare a series of working solutions by serial dilution in 50:50 methanol:water to create calibration standards (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard (IS) solution of S-(+)-O-Desmethyl Venlafaxine-D6 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water. The choice of IS concentration should yield a robust and reproducible signal in the mass spectrometer.
-
-
Sample Preparation:
-
Label 1.5 mL microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
To each tube, add 100 µL of the corresponding plasma sample (or blank plasma for calibrators).
-
Add 10 µL of the 100 ng/mL IS working solution to every tube except for the blank matrix control.
-
To prepare the calibration curve, add 10 µL of each ODV working solution to the tubes containing blank plasma.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC/HPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B to elute the analytes, followed by a re-equilibration step. Total run time is typically short, often under 3 minutes.[19][21]
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions (to be optimized on the specific instrument):
-
O-desmethylvenlafaxine: 264.2 -> 107.1 m/z[19]
-
S-(+)-O-Desmethyl Venlafaxine-D6: 270.2 -> 113.1 m/z (Note: The product ion will also be shifted by 6 Da if the fragmentation does not involve the deuterated methyl groups. The exact transition must be empirically determined.)
-
-
Data Interpretation and Method Validation: The Pillars of Trustworthiness
The trustworthiness of the generated data hinges on a rigorous method validation process, as mandated by regulatory bodies like the FDA and EMA.[23][24][25] The use of a stable isotope-labeled internal standard is central to meeting these stringent requirements.
The Logic of Quantification
Caption: Logical flow from raw data to final concentration.
The concentration of ODV in unknown samples is determined by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the unknown samples is then interpolated from this curve. This ratiometric approach inherently corrects for variations in injection volume and instrument response.[11]
Key Validation Parameters
The following parameters must be assessed to declare the method as validated and fit-for-purpose:[24][25][26]
-
Selectivity: The method's ability to distinguish the analyte and IS from other matrix components. This is confirmed by analyzing blank plasma from multiple sources to check for interferences at the retention times of the analyte and IS.
-
Accuracy & Precision: Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing QC samples at multiple concentration levels (low, medium, and high) in multiple replicates, both within the same run and across different days.
-
Matrix Effect: The IS is crucial for assessing matrix effects. This is evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a clean solvent. The co-eluting deuterated IS should track and correct for any ion suppression or enhancement caused by the biological matrix.[14]
-
Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. While high recovery is desirable, consistent and reproducible recovery is more critical, as the IS will correct for any losses.
-
Stability: The stability of ODV in plasma must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability at -80°C.
By systematically evaluating these parameters, a bioanalytical scientist can have full confidence that the method is reliable, reproducible, and generates data that can be trusted for critical drug development decisions.
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